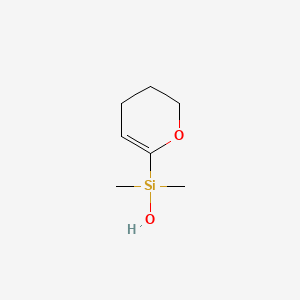

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-pyran-6-yl-hydroxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-10(2,8)7-5-3-4-6-9-7/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDNGTLKIVNNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CCCCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462568 | |

| Record name | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304669-35-0 | |

| Record name | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol synthesis from dihydropyran

An In-depth Technical Guide to the Synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol from Dihydropyran

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3,4-dihydro-2H-pyran-6-yl)dimethylsilanol, a valuable vinylsilanol intermediate in modern organic synthesis. The document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses critical process parameters. The synthesis proceeds via a directed lithiation of 3,4-dihydro-2H-pyran, followed by an electrophilic quench with a suitable chlorosilane and subsequent hydrolysis. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a robust and reproducible method for accessing this versatile building block.

Introduction and Significance

Vinylsilanols are a class of organosilicon compounds that have garnered significant interest as synthetic intermediates. Their unique reactivity profile allows them to participate in a variety of transformations, including palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling), epoxidations, and as precursors to other functional groups. (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, in particular, combines the features of a vinylsilanol with the dihydropyran motif, a common heterocyclic scaffold found in numerous natural products and bioactive molecules.[1][2]

The synthesis of this target molecule from the readily available starting material, 3,4-dihydro-2H-pyran (DHP), presents an efficient route to a bifunctional intermediate.[3][4] The core transformation relies on the selective deprotonation of the vinylic proton at the C6 position of DHP, a process that requires a strong organometallic base and careful control of reaction conditions. This guide elucidates the mechanistic intricacies and provides a field-proven protocol for this synthesis.

Reaction Mechanism: A Step-wise Analysis

The synthesis of (3,4-dihydro-2H-pyran-6-yl)dimethylsilanol is a three-stage process involving deprotonation, electrophilic capture, and hydrolysis.

Stage I: Directed Deprotonation (Lithiation)

The initial and most critical step is the regioselective deprotonation of the vinylic proton at the C6 position of the dihydropyran ring. This is achieved using a strong alkyllithium base, typically n-butyllithium (n-BuLi), in the presence of a crucial additive, N,N,N',N'-tetramethylethylenediamine (TMEDA).

-

Role of n-Butyllithium (n-BuLi): n-BuLi is a powerful base capable of abstracting non-acidic protons.[5] In hydrocarbon solvents, it exists as aggregates (tetramers or hexamers), which are less reactive.[6]

-

The TMEDA Effect: TMEDA is a bidentate chelating ligand that coordinates to the lithium ion.[7] This coordination breaks down the n-BuLi aggregates into more reactive monomers or dimers.[6] The resulting n-BuLi-TMEDA complex exhibits significantly enhanced basicity, enabling the efficient abstraction of the C6 proton of DHP to form a vinyllithium intermediate.[8][9] This deaggregation increases the ionic character of the C-Li bond, thereby boosting the reactivity of the carbanionic center.[6]

Stage II: Electrophilic Quench with Dichlorodimethylsilane

The nucleophilic vinyllithium species generated in situ is then trapped with an electrophilic silicon source. For the synthesis of the target silanol, dichlorodimethylsilane (Me₂SiCl₂) is an ideal electrophile. The vinyllithium attacks the electrophilic silicon atom, displacing one of the chloride ions in an SN2-type reaction to form an intermediate, (3,4-dihydro-2H-pyran-6-yl)dimethylchlorosilane.

Stage III: In Situ Hydrolysis

The final step to yield the desired silanol occurs during the aqueous workup. The intermediate silyl chloride is highly susceptible to hydrolysis. Quenching the reaction mixture with an aqueous solution (e.g., saturated ammonium chloride) rapidly converts the Si-Cl bond to a Si-OH group, affording the stable (3,4-dihydro-2H-pyran-6-yl)dimethylsilanol product.

Experimental Protocol

This protocol is designed as a self-validating system, with explanations provided for each critical step to ensure reproducibility and safety.

Safety Precautions: Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water. All procedures must be conducted by trained personnel under a strict inert atmosphere (Nitrogen or Argon) in a fume hood.[10][11][12] Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Molar Eq. | Notes |

| 3,4-Dihydro-2H-pyran | C₅H₈O | 84.12 | 20.0 | 1.0 | Freshly distilled from CaH₂ |

| n-Butyllithium | C₄H₉Li | 64.06 | 22.0 | 1.1 | 2.5 M solution in hexanes |

| TMEDA | C₆H₁₆N₂ | 116.21 | 24.0 | 1.2 | Freshly distilled from CaH₂ |

| Dichlorodimethylsilane | C₂H₆Cl₂Si | 129.06 | 22.0 | 1.1 | Freshly distilled |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~100 mL | - | Anhydrous, distilled from Na/benzophenone |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | For quenching |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | ~150 mL | - | For extraction |

| Brine | NaCl (aq) | 58.44 | ~50 mL | - | For washing |

| Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Anhydrous, for drying |

Equipment

-

250 mL three-neck round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen/Argon inlet (Schlenk line)

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble the 250 mL three-neck flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

-

Initial Charging: To the flask, add anhydrous THF (80 mL). Add freshly distilled 3,4-dihydro-2H-pyran (1.68 g, 20.0 mmol) followed by freshly distilled TMEDA (2.79 g, 24.0 mmol) via syringe.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is crucial to reach this temperature to minimize side reactions.

-

Lithiation: Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The slow addition is critical to control the exothermic nature of the lithiation. After the addition is complete, stir the resulting solution at -78 °C for 2 hours to ensure complete formation of the vinyllithium intermediate.

-

Electrophilic Quench: While maintaining the temperature at -78 °C, add freshly distilled dichlorodimethylsilane (2.84 g, 22.0 mmol) dropwise over 15 minutes. A white precipitate of lithium chloride may form.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. Then, remove the cooling bath and allow the mixture to warm slowly to room temperature over approximately 1.5 hours.

-

Workup: Carefully pour the reaction mixture into a beaker containing saturated aqueous ammonium chloride solution (50 mL). This step quenches any remaining organolithium species and hydrolyzes the intermediate chlorosilane to the desired silanol. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a pale yellow oil. Purify the oil by vacuum distillation to yield (3,4-dihydro-2H-pyran-6-yl)dimethylsilanol as a colorless liquid.[13] Alternatively, for acid-sensitive compounds, flash column chromatography on silica gel treated with triethylamine (1% in the eluent) can be used.[14]

Product Characterization Data

| Property | Value | Source |

| Appearance | Colorless Liquid | - |

| Molecular Formula | C₇H₁₄O₂Si | [13] |

| Molecular Weight | 158.27 g/mol | [13] |

| Boiling Point | 54 °C @ 0.8 mmHg | [13] |

| Refractive Index (n²⁰/D) | 1.475 | [13] |

| Expected Yield | 70-80% | - |

Visualization of Experimental Workflow

The following diagram provides a high-level overview of the synthetic workflow.

Caption: Experimental workflow for the synthesis of (3,4-dihydro-2H-pyran-6-yl)dimethylsilanol.

Conclusion

The synthesis of (3,4-dihydro-2H-pyran-6-yl)dimethylsilanol from dihydropyran is a robust and efficient process that provides access to a valuable synthetic intermediate. The key to success lies in the careful execution of the TMEDA-mediated lithiation step under strictly anhydrous and anaerobic conditions at low temperatures. The subsequent electrophilic quench and hydrolysis proceed smoothly to afford the target compound in good yields. This guide provides the necessary mechanistic insights and a detailed, validated protocol to enable researchers to confidently perform this synthesis and utilize its product in further synthetic endeavors.

References

- Exploring the practical uses of TMEDA in 2025. (2025). Vertex AI Search.

- Padwa, A., & Bullock, W. H. (1990). Sequential Cyclosulfonylation and Alkylation as a Versatile Strategy for Dihydropyran Synthesis. Synthesis, 1990(11), 962-964. Thieme E-Books & E-Journals.

- Narasimhan, N. S., & Joshi, R. R. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 92(3), 205-220. Indian Academy of Sciences.

- Perna, F. M., Salomone, A., Dammacco, M., Florio, S., & Capriati, V. (2011). Solvent and TMEDA effects on the configurational stability of chiral lithiated aryloxiranes. Chemistry, 17(29), 8216-8225.

- Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Journal of Survey in Fisheries Sciences, 54(2), 490-502.

- Dihydropyran (DHP) as a Protecting Group for Alcohols. (n.d.).

- Sunderhaus, J. D., Lam, H., & Dudley, G. B. (2003).

- Ruehl, K. E., & Matyjaszewski, K. (1992). Reductive Coupling of Chlorosilanes with Lithium. DTIC.

- Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. (2023).

- 3,4-Dihydro-2H-pyran synthesis. (n.d.). Organic Chemistry Portal.

- Sawyer, R. L., & Andrus, D. W. (1955). 2,3-dihydropyran. Organic Syntheses, 3, 276.

- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.

- Standard Lithiation–Borylation A user's guide. (2017). Aggarwal Group, University of Bristol.

- Gau, M., & Zdilla, M. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.

- Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. (2022). YouTube.

- Been researching a synthesis, please can someone outline the mechanism for this step & are the butyllithium and thf reactants or used to dissolve the reactants or something. (2020). Reddit.

- 3,4-Dihydropyran. (n.d.). Wikipedia.

- Gupta, K., Saini, N., Rohilla, S., & Kant, R. (2022). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 24(4), 937-942.

- Purification of 3,4-Dihydro-2H-Pyran Derivatives. (n.d.). Benchchem Technical Support Center.

- (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. (n.d.). Echemi.

- (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, 97%, Thermo Scientific. (n.d.). Fisher Scientific.

- Synthesis of dihydro-2H-pyran-3(4H)-one. (2018).

- 3,4-Dihydro-2H-pyran. (n.d.). ChemicalBook.

- 3,4-Dihydro-2H-pyran. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 4. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. advancedengineeringscience.com [advancedengineeringscience.com]

- 7. tuodaindus.com [tuodaindus.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Solvent and TMEDA effects on the configurational stability of chiral lithiated aryloxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. echemi.com [echemi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic and Synthetic Insights into (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol: A Technical Guide

Introduction

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, a specialized organosilicon compound, holds potential in various research and development sectors, including its use as an intermediate in the synthesis of complex molecules. Its unique structure, combining a dihydropyran ring with a dimethylsilanol moiety, warrants a detailed understanding of its spectroscopic characteristics for proper identification and quality control. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to present a comprehensive set of predicted data. Furthermore, a known synthetic approach is outlined to provide practical context for researchers.

Molecular Structure and Expected Spectroscopic Features

The structure of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (CAS No. 304669-35-0, Molecular Formula: C₇H₁₄O₂Si, Molecular Weight: 158.27 g/mol ) is fundamental to interpreting its spectra. The key functional groups are the dihydropyran ring, the vinyl ether linkage, the silicon atom, the two methyl groups attached to the silicon, and the hydroxyl group of the silanol. Each of these components will give rise to characteristic signals in NMR, IR, and MS analyses.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables outline the predicted chemical shifts for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the functional groups present.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |

| ~4.8 - 5.0 | t | 1H | =CH-O | The vinylic proton adjacent to the oxygen is expected to be deshielded and appear as a triplet due to coupling with the adjacent methylene group. |

| ~3.9 - 4.1 | t | 2H | -O-CH₂- | The methylene group attached to the ring oxygen is deshielded and should appear as a triplet. |

| ~2.0 - 2.2 | m | 2H | =CH-CH₂- | This methylene group is adjacent to the double bond and is expected to show a complex multiplet. |

| ~1.7 - 1.9 | m | 2H | -CH₂-CH₂-O- | This methylene group is further from the deshielding groups and will appear as a multiplet. |

| ~1.5 - 2.5 | br s | 1H | Si-OH | The silanol proton is typically a broad singlet and its chemical shift can be concentration-dependent. |

| ~0.2 - 0.4 | s | 6H | Si-(CH₃)₂ | The six protons of the two methyl groups on the silicon are equivalent and will appear as a sharp singlet in the upfield region. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Prediction |

| ~150 - 155 | =C(Si)-O | The vinylic carbon attached to both the silicon and oxygen atoms will be significantly deshielded. |

| ~98 - 102 | =CH-O | The other vinylic carbon will also be in the downfield region. |

| ~65 - 70 | -O-CH₂- | The carbon of the methylene group attached to the ring oxygen. |

| ~20 - 25 | =CH-CH₂- | The allylic methylene carbon. |

| ~20 - 25 | -CH₂-CH₂-O- | The other aliphatic methylene carbon in the ring. |

| ~ -1 to -3 | Si-(CH₃)₂ | The carbons of the dimethylsilyl group are highly shielded and appear upfield. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality Behind the Prediction |

| 3600 - 3200 | Broad | O-H stretch (silanol) | The hydroxyl group of the silanol will produce a broad absorption band due to hydrogen bonding. |

| 3050 - 3020 | Medium | =C-H stretch | Characteristic stretching vibration for the vinylic C-H bond. |

| 2980 - 2850 | Strong | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the methylene and methyl groups. |

| 1650 - 1630 | Medium | C=C stretch (vinyl ether) | The carbon-carbon double bond of the dihydropyran ring. |

| 1260 - 1240 | Strong | Si-CH₃ bend | A characteristic and strong absorption for the methyl groups attached to silicon. |

| 1100 - 1000 | Strong | C-O stretch (ether) | The C-O single bond stretching within the dihydropyran ring. |

| 900 - 800 | Strong | Si-O stretch | The stretching vibration of the silicon-oxygen bond in the silanol group. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A small drop of the neat liquid sample of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder before running the sample.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z | Proposed Fragment | Causality Behind the Prediction |

| 158 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 143 | [M - CH₃]⁺ | Loss of a methyl group from the dimethylsilyl moiety is a common fragmentation pathway. |

| 83 | [C₅H₇O]⁺ | Fragmentation of the dihydropyran ring. |

| 75 | [(CH₃)₂SiOH]⁺ | A characteristic fragment for a dimethylsilanol group. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

Visualization of Spectroscopic-Structural Relationships

The following diagram illustrates the correlation between the different parts of the (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol molecule and the spectroscopic techniques used for their characterization.

Caption: Correlation of molecular fragments with spectroscopic techniques.

Synthetic Approach

Illustrative Synthetic Workflow

Caption: A conceptual workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. By understanding these expected spectral features, researchers and drug development professionals can more effectively identify and characterize this compound in their synthetic and analytical workflows. The provided protocols offer a starting point for the experimental acquisition of this data. As with any predictive data, experimental verification is crucial for definitive structural confirmation.

References

No direct peer-reviewed articles with the complete spectroscopic data for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol were identified during the literature search. The predicted data is based on established principles of organic spectroscopy and data for analogous compounds.

An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule at the Crossroads of Silyl Enol Ether and Dihydropyran Chemistry

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol stands as a fascinating hybrid molecule, integrating the functionalities of a silyl enol ether and a dihydropyran ring system. This unique combination imparts a rich and versatile chemical character, making it a compound of significant interest for synthetic chemists and drug discovery scientists. The presence of the reactive vinylsilanol moiety, coupled with the privileged dihydropyran scaffold found in numerous bioactive natural products, suggests a wide range of potential applications, from a versatile synthetic intermediate to a core component of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, delves into its probable synthetic routes and reactivity, and explores its potential in the realm of drug development, particularly as an anticonvulsant.

Core Molecular Architecture and Physicochemical Properties

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, with the CAS Number 304669-35-0, possesses a molecular formula of C7H14O2Si and a molecular weight of 158.27 g/mol .[1][2] Its structure features a dimethylsilanol group attached to the 6-position of a 3,4-dihydro-2H-pyran ring. This arrangement classifies it as a vinyl silanol, a subtype of silyl enol ethers.

| Property | Value | Source |

| Molecular Formula | C7H14O2Si | [1] |

| Molecular Weight | 158.27 g/mol | [1] |

| CAS Number | 304669-35-0 | [1] |

| Density | 1.005 g/cm³ | [1] |

| Boiling Point | 54 °C at 0.8 mmHg | [1] |

| Refractive Index | 1.475 | [1] |

The physical properties suggest a relatively low-volatility liquid under standard conditions. The silanol group is expected to contribute to its polarity and potential for hydrogen bonding, influencing its solubility in various organic solvents.

Spectroscopic Characterization: An In-Silico Perspective

¹H NMR Spectroscopy (Predicted):

-

Si-CH₃ protons: A sharp singlet, likely in the upfield region (around 0.1-0.3 ppm), corresponding to the six protons of the two methyl groups attached to the silicon atom.

-

Si-OH proton: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, typically appearing between 1 and 5 ppm.

-

Dihydropyran ring protons: A series of multiplets in the region of 1.5-4.5 ppm, corresponding to the methylene protons at the C2, C3, and C4 positions. The vinylic proton at the C5 position would likely appear as a triplet coupled to the C4 protons, further downfield.

¹³C NMR Spectroscopy (Predicted):

-

Si-CH₃ carbons: A signal in the upfield region (around 0 ppm).

-

Dihydropyran ring carbons: Signals corresponding to the sp³ hybridized carbons (C2, C3, C4) would be expected in the range of 20-70 ppm. The sp² hybridized carbons of the enol ether (C5 and C6) would appear further downfield, typically above 100 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the silanol hydroxyl group.

-

C=C stretch: An absorption band around 1640-1680 cm⁻¹ corresponding to the double bond of the silyl enol ether.

-

Si-O stretch: A strong absorption in the region of 1000-1100 cm⁻¹.

-

Si-C stretch: Absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 840 cm⁻¹.

Mass Spectrometry (Predicted): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would likely involve the loss of a methyl group (M-15), a hydroxyl group (M-17), or cleavage of the dihydropyran ring.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol likely involves the reaction of an appropriate precursor with a silylating agent. A plausible synthetic strategy would be the deprotonation of a suitable lactone or cyclic ketone precursor with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the corresponding enolate, which is then trapped with a dimethylsilyl halide. Subsequent hydrolysis of the silyl halide would yield the desired silanol.

Caption: Proposed synthetic pathway to (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.

The reactivity of this molecule is governed by the interplay of the silyl enol ether and the silanol functionalities.

-

Silyl Enol Ether Reactivity: As a mild nucleophile, the silyl enol ether moiety can participate in various carbon-carbon bond-forming reactions.[3] It can react with electrophiles such as aldehydes and ketones in the presence of a Lewis acid catalyst (e.g., Mukaiyama aldol addition), making it a valuable tool for the construction of more complex molecular architectures.[4]

-

Silanol Reactivity: The silanol group imparts unique properties. Silanols are more acidic than their carbon analogues (alcohols) and are excellent hydrogen bond donors.[5] This can influence the molecule's self-assembly and its interactions with biological targets. The silanol group can also be derivatized, for example, by condensation with other silanols to form siloxanes, or by reaction with alcohols to form silyl ethers. The electropositive nature of silicon can also affect metabolic pathways, a key consideration in drug design.[5]

Caption: Reactivity map of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.

Potential Applications in Drug Development

The classification of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol as an anticonvulsant by chemical suppliers points towards its potential therapeutic application in neurological disorders.[1] While specific biological data for this compound is not publicly available, the dihydropyran scaffold is present in a number of biologically active compounds.[6][7] The unique properties of the silanol group can also be leveraged in drug design. The increased acidity and hydrogen bonding capability of silanols compared to alcohols can lead to enhanced binding affinity and selectivity for biological targets.[5]

Furthermore, the vinylsilane component opens up possibilities for further functionalization through reactions like palladium-catalyzed cross-couplings, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[8] The application of vinyl-terminated silicones in drug delivery systems also suggests that this compound could be explored as a monomer or cross-linking agent in the development of novel biomaterials.[9]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Specific safety data sheets (SDS) should be consulted for detailed information on handling, storage, and disposal.

Conclusion and Future Outlook

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a molecule with significant untapped potential. Its hybrid structure, combining the functionalities of a silyl enol ether and a dihydropyran, makes it a versatile platform for both synthetic innovation and drug discovery. While a comprehensive experimental characterization of this compound is still needed, the foundational knowledge of its constituent parts provides a strong basis for predicting its behavior and guiding future research. The preliminary classification as an anticonvulsant is a compelling lead that warrants further investigation through biological screening and mechanistic studies. As our understanding of the role of organosilicon compounds in medicinal chemistry continues to grow, molecules like (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol are poised to become valuable tools in the development of next-generation therapeutics.

References

-

Silyl enol ether - Wikipedia. [Link]

-

Organosilicon Molecules with Medicinal Applications - ACS Publications. [Link]

-

Direct transformation of silyl enol ethers into functionalized allenes - PubMed. [Link]

-

Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - NIH. [Link]

-

Synthesis of Silyl Enol Ethers and Their Aldol Reaction Utilizing 2,5Dimethyl1-silacyclopentane and 2,5Diphenyl1-sila-3-cyclopentene Derivatives - ResearchGate. [Link]

-

Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules - YouTube. [Link]

-

Radical-mediated silyl- and germyldesulfonylation of vinyl and (alpha-fluoro)vinyl sulfones: application of tris(trimethylsilyl)silanes and tris(trimethylsilyl)germanes in Pd-catalyzed couplings - PubMed. [Link]

-

3,4-Dihydro-2H-pyran synthesis - Organic Chemistry Portal. [Link]

-

Silyl enol ether synthesis by silylation - Organic Chemistry Portal. [Link]

-

Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and... - ResearchGate. [Link]

-

Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations. [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery - PubMed. [Link]

-

Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - MDPI. [Link]

-

Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - ResearchGate. [Link]

-

Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring - ResearchGate. [Link]

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. [Link]

-

Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - NIH. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Radical-mediated silyl- and germyldesulfonylation of vinyl and (alpha-fluoro)vinyl sulfones: application of tris(trimethylsilyl)silanes and tris(trimethylsilyl)germanes in Pd-catalyzed couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]

CAS number 304669-35-0 characterization

An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (CAS 304669-35-0): A Predictive Analysis for Research and Drug Development

Abstract

This technical guide provides a comprehensive analysis of the chemical compound with CAS number 304669-35-0, identified as (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. In the absence of direct, in-depth research on this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the compound into its core functional moieties—the dihydropyran scaffold and the silanol group—we will explore its predicted physicochemical properties, potential biological activities, and applications in medicinal chemistry and organic synthesis. This guide is structured to provide a foundational understanding of the compound's characterization, potential synthesis, and putative role in drug discovery, with a particular focus on an unverified vendor claim of anticonvulsant properties.

Part 1: Core Compound Identity

Nomenclature and Identifiers

The compound registered under CAS number 304669-35-0 is a unique hybrid molecule containing both a heterocyclic dihydropyran ring and a dimethylsilanol group. Its identification is cataloged through various chemical informatics systems.

| Identifier | Value |

| CAS Number | 304669-35-0 |

| Molecular Formula | C₇H₁₄O₂Si |

| IUPAC Name | (3,4-dihydro-2H-pyran-6-yl)(dimethyl)silanol |

| Synonyms | (5,6-Dihydro-4H-pyran-2-yl)dimethylsilanol, 3,4-dihydro-2H-pyran-6-yl-hydroxy-dimethylsilane |

| InChI Key | ZMDNGTLKIVNNCF-UHFFFAOYSA-N |

Physicochemical Properties

The known physicochemical properties of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol are primarily sourced from chemical supplier databases. These properties provide a baseline for its handling, stability, and potential formulation.

| Property | Value | Source |

| Molecular Weight | 158.27 g/mol | [1] |

| Boiling Point | 54 °C at 0.8 mmHg | [1] |

| Density | 1.005 g/cm³ | [1] |

| Refractive Index | 1.475 | [1] |

| Flash Point | 91 °C (196 °F) | [1] |

Structural Elucidation

The molecular structure of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is characterized by a central dihydropyran ring, with a dimethylsilanol group attached at the 6-position.

Caption: 2D structure of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.

Part 2: The Dihydropyran Scaffold: A Privileged Motif in Medicinal Chemistry

The dihydropyran ring system is a well-established "privileged scaffold" in drug discovery.[2] This designation is due to its frequent appearance in a variety of natural products and synthetic compounds that exhibit a broad range of biological activities.

Biological Significance of Dihydropyrans

Dihydropyran-containing molecules have been reported to possess diverse pharmacological properties, including:

The conformational flexibility of the dihydropyran ring allows for the precise spatial arrangement of substituents, which can lead to high-affinity interactions with biological targets.[2]

Synthetic Strategies for Dihydropyran Rings

A variety of synthetic methods have been developed for the construction of the dihydropyran core. These methods provide access to a wide array of substituted dihydropyrans, which is crucial for structure-activity relationship (SAR) studies.[5]

Caption: Common synthetic pathways to the dihydropyran scaffold.

Part 3: The Silanol Functional Group: A Tool for Modulating Physicochemical and Pharmacological Properties

The incorporation of silicon into drug candidates, particularly in the form of silanols (R₃SiOH), is a contemporary strategy in medicinal chemistry to enhance the properties of bioactive molecules.[6][7]

Unique Properties of Silanols in Drug Design

Silanols possess distinct properties compared to their carbon analogues, carbinols (R₃COH):

-

Increased Acidity and Hydrogen Bond Donor Strength: The Si-O bond is more polarized than the C-O bond, making the silanol proton more acidic and a stronger hydrogen bond donor. This can lead to improved binding affinity with biological targets.[6]

-

Enhanced Lipophilicity: Organosilicon compounds are generally more lipophilic than their carbon counterparts, which can improve membrane permeability and bioavailability.[7]

Role of Silanols in Enhancing Bioavailability and Potency

The "silicon switch" approach, where a carbon atom is replaced by a silicon atom, has been shown to positively impact the pharmacokinetic and pharmacodynamic profiles of drugs.[7] The enhanced hydrogen-bonding capacity of silanols can result in increased potency and selectivity.[6]

Silanols in Drug Delivery Systems

The surface of silica-based nanomaterials, such as mesoporous silica nanoparticles (MSNs), is rich in silanol groups. These silanols can be functionalized with drugs for targeted delivery and controlled release.[8] The principles governing these interactions can also be applied to the design of soluble small-molecule drugs containing silanol moieties.

Part 4: Predicted Biological Activity and Therapeutic Potential

While no specific biological data for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol has been published, we can infer potential activities based on its structural components and a vendor classification.

The "Anticonvulsant" Hypothesis: An Unverified Lead

A chemical supplier has categorized this compound under "Anticonvulsants".[1] Although this claim is not substantiated by scientific literature, it provides a starting point for investigation. Many existing anticonvulsant drugs are characterized by their ability to modulate ion channels or neurotransmitter systems in the central nervous system (CNS). The lipophilicity imparted by the organosilicon portion of the molecule could facilitate crossing the blood-brain barrier, a prerequisite for CNS activity.

Potential as a CNS-active Agent

The field of organosilicon chemistry has shown promise in the development of CNS-active drugs.[2][8][9] The unique electronic and steric properties of silicon can be exploited to fine-tune the pharmacological profile of a lead compound. The combination of a dihydropyran ring, a known pharmacophore, with a silanol group could result in novel CNS activities.

Workflow for Biological Screening

A logical workflow for investigating the biological activity of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol would begin with validating the anticonvulsant claim and then expanding to other potential CNS targets.

Sources

- 1. echemi.com [echemi.com]

- 2. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Machine learning for identification of silylated derivatives from mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 8. The synthesis of biologically active organosilicon small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Reactivity of the Silanol Group in (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

Abstract: This technical guide provides an in-depth exploration of the chemical reactivity of the silanol functional group in (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. This unique molecule combines the features of a vinylogous silanol with an electron-rich dihydropyran ring system, leading to a distinct and synthetically valuable reactivity profile. We will dissect the core principles governing the Si-OH group's behavior, including its acidity, propensity for condensation, and its role as a potent nucleophile in modern cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in organic synthesis. Detailed mechanistic discussions, field-proven experimental protocols, and quantitative data are provided to ensure both theoretical understanding and practical applicability.

Introduction to the Core Structure

The Target Molecule: (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, identified by CAS Number 304669-35-0, is an organosilicon compound featuring a hydroxyl group directly bonded to a silicon atom.[1][2][3] Its structure is characterized by a dimethylsilanol group appended to the C6 position of a 3,4-dihydro-2H-pyran ring. This arrangement places the silanol on a carbon atom of an enol ether double bond, imparting unique electronic characteristics that govern its reactivity.

Key Molecular Identifiers:

-

Molecular Formula: C₇H₁₄O₂Si[1]

-

Appearance: Colorless to yellowish liquid

Salient Structural Features and Electronic Properties

The reactivity of this molecule is a synthesis of the properties of its two core components:

-

The Dimethylsilanol Group (Si-OH): Silanols are silicon analogues of alcohols but exhibit significantly different properties. The Si-O bond is stronger and more polar than a C-O bond, and the O-H bond in a silanol is more acidic than in a corresponding alcohol.[4] For instance, the pKa of triethylsilanol is estimated at 13.6, whereas that of tert-butyl alcohol is approximately 19.[4] This enhanced acidity facilitates its deprotonation to form a highly reactive silanolate anion.

-

The 3,4-Dihydro-2H-pyran Ring: This heterocyclic system contains an enol ether moiety, which is electron-rich and susceptible to electrophilic attack. The ring system is a cornerstone of many synthetic strategies, famously used in the formation of tetrahydropyranyl (THP) ethers to protect alcohols.[5] This inherent reactivity, particularly its sensitivity to acidic conditions which can lead to ring-opening hydrolysis, must be considered when designing transformations involving the silanol group.[5][6]

The conjugation of the silanol group with the enol ether double bond creates a vinyl-type silanol, where the electronic interplay between the silicon atom and the π-system influences the stability and nucleophilicity of the molecule.

Fundamental Reactivity of the Silanol Group

Self-Condensation to Form Siloxanes

A hallmark reaction of silanols is their ability to undergo condensation to form stable disiloxane (Si-O-Si) linkages, with the concomitant elimination of water.[4][7] This process is central to the formation of silicone polymers and is a critical consideration for the handling and storage of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. The reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Mechanism: The silanol oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a second silanol molecule.

-

Base-Catalyzed Mechanism: The silanol is deprotonated to form a nucleophilic silanolate, which then attacks the silicon atom of a neutral silanol molecule.[7]

Caption: General mechanisms for acid- and base-catalyzed silanol condensation.

Experimental Protocol: Dimerization of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

This protocol describes a representative acid-catalyzed self-condensation.

Objective: To synthesize the disiloxane dimer of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.

Materials:

-

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (1.0 eq)

-

Toluene, anhydrous

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (e.g., 5.0 g, 31.6 mmol) and anhydrous toluene (100 mL).

-

Add p-TsOH (0.30 g, 1.58 mmol).

-

Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure disiloxane product.

Trustworthiness Note: The progress of the reaction is self-validating through the visible collection of the water byproduct in the Dean-Stark trap (expect ~0.28 mL for full conversion of 5g starting material). Purity is confirmed by standard characterization techniques (¹H NMR, ¹³C NMR, FT-IR, and MS).

The Silanol as a Nucleophilic Cross-Coupling Partner

Organosilanols are exceptionally effective nucleophiles in palladium-catalyzed cross-coupling reactions, commonly known as the Hiyama coupling. This reaction forms a carbon-carbon bond between the silanol-bearing carbon and an organic halide or triflate. The key to this reactivity is the activation of the silanol, which can be achieved under either basic or fluoride-mediated conditions.

Caption: Catalytic cycle for the Hiyama cross-coupling reaction.

Protocol: Fluoride-Mediated Hiyama Coupling

The fluoride ion (e.g., from TBAF) coordinates to the silicon atom, forming a hypervalent silicate species that is significantly more nucleophilic and readily undergoes transmetalation.

Objective: To couple (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol with 4-iodoanisole.

Materials:

-

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (1.2 eq)

-

4-Iodoanisole (1.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (0.04 eq)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and 4-iodoanisole (234 mg, 1.0 mmol).

-

Add anhydrous THF (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

-

Add (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (190 mg, 1.2 mmol).

-

Add the TBAF solution (2.0 mL, 2.0 mmol) dropwise via syringe.

-

Heat the reaction mixture to 65 °C and stir until the starting halide is consumed (monitor by GC-MS, typically 6-12 hours).

-

Cool the reaction to room temperature and quench by adding water (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the coupled product, 6-(4-methoxyphenyl)-3,4-dihydro-2H-pyran.

Protocol: Base-Mediated Hiyama Coupling

This method avoids fluoride, which is advantageous when the substrate contains fluoride-sensitive protecting groups (e.g., silyl ethers). A base deprotonates the silanol to form the sodium or potassium silanolate in situ.

Objective: To couple (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol with 1-bromo-4-(tert-butyldimethylsilyloxy)benzene.

Materials:

-

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (1.5 eq)

-

1-Bromo-4-(tert-butyldimethylsilyloxy)benzene (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)

-

Tri-tert-butylphosphine tetrafluoroborate [P(tBu)₃H]BF₄ (0.06 eq)

-

Sodium hydroxide (NaOH), 1 M aqueous solution (3.0 eq)

-

Toluene

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (e.g., 13.7 mg, 0.015 mmol), [P(tBu)₃H]BF₄ (17.4 mg, 0.06 mmol), and the aryl bromide (303 mg, 1.0 mmol).

-

Add toluene (4 mL) followed by the silanol (237 mg, 1.5 mmol).

-

Add the 1 M NaOH solution (3.0 mL, 3.0 mmol).

-

Seal the tube and heat the biphasic mixture to 80 °C with vigorous stirring for 16 hours.

-

Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of celite.

-

Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography to yield the desired biaryl product.

Quantitative Data Summary for Hiyama Coupling

| Entry | Aryl Halide (R¹-X) | Activator | Catalyst System | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | TBAF | Pd(OAc)₂ / SPhos | 65 | 8 | ~85-95 |

| 2 | 1-Bromonaphthalene | NaOH (aq) | Pd₂(dba)₃ / P(tBu)₃ | 80 | 16 | ~80-90 |

| 3 | 2-Bromopyridine | TBAF | Pd(OAc)₂ / SPhos | 65 | 12 | ~75-85 |

| 4 | Phenyl triflate | NaOH (aq) | Pd₂(dba)₃ / P(tBu)₃ | 80 | 18 | ~70-80 |

Competing Reactivity: The Dihydropyran Ring

A critical aspect of working with this molecule is managing the reactivity of the dihydropyran ring itself. The enol ether is labile under acidic conditions and can undergo hydrolysis to form 5-hydroxypentanal derivatives, especially in the presence of water.

Caption: Competing acid-catalyzed hydrolysis of the dihydropyran ring.

Causality in Experimental Design: The acid sensitivity of the dihydropyran ring dictates the choice of reaction conditions.

-

For Condensation: While acid-catalyzed, the reaction is run under anhydrous conditions using a Dean-Stark trap to remove water as it forms, thus preventing hydrolysis.

-

For Cross-Coupling: Base-mediated Hiyama protocols are often preferred over fluoride-mediated ones if trace acidity from the fluoride source (e.g., HF from hydrolysis of TBAF) is a concern. Reactions are typically run in well-buffered or basic media to protect the enol ether.

Summary and Outlook

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a bifunctional building block whose reactivity is dominated by the silanol group. The Si-OH moiety serves as a precursor for robust siloxane linkages via condensation and, more significantly, acts as a highly effective nucleophile in palladium-catalyzed Hiyama cross-coupling reactions. The choice of an appropriate activator—fluoride or base—allows for fine-tuning of the reaction conditions to achieve high yields in the synthesis of complex vinyl-aryl structures.

The primary constraint in its application is the inherent acid sensitivity of the dihydropyran ring. Successful manipulation of this reagent, therefore, relies on a chemist's ability to select conditions that promote the desired silanol reactivity while suppressing undesired ring hydrolysis. Future work may focus on leveraging this compound in cascade reactions or in the synthesis of novel organosilicon materials and pharmaceutical intermediates.

References

- Grokipedia. (n.d.). Silanol.

-

Wikipedia. (n.d.). Silanol. Retrieved from [Link]

-

Hair, M. L. (1968). silanol groups on silica and their reactions with trimethyl chlorosilane and trimethylsilanol. Polymer Engineering & Science, 7(1), 39-43. Retrieved from [Link]

-

Changfu Chemical. (n.d.). What is the Uses of Silanol: A Comprehensive Guide. Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to Dihydropyran Building Blocks in Organic Synthesis.

- Benchchem. (n.d.). Dihydropyran Derivatives: Applications and Protocols for Advanced Materials Research.

-

MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

-

Fisher Scientific. (n.d.). (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, 97%, Thermo Scientific. Retrieved from [Link]

- Google Patents. (n.d.). EP0430808B1 - Dihydropyran derivatives, their processes of preparation and their use.

-

Advanced Journal of Chemistry, Section A. (2021). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

-

Beilstein Journals. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]

-

ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

-

OECD Existing Chemicals Database. (n.d.). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Silanol - Wikipedia [en.wikipedia.org]

- 5. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. grokipedia.com [grokipedia.com]

Thermal stability of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

An In-Depth Technical Guide to the Thermal Stability of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

Executive Summary

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a bifunctional molecule featuring a reactive silanol group and a dihydropyran moiety. This unique structure makes it a valuable intermediate in the synthesis of novel materials and potentially in pharmaceutical development. The thermal stability of this compound is a critical parameter that dictates its viability in applications involving elevated temperatures, such as purification by distillation, melt processing of derived polymers, and establishing storage and handling protocols. This guide provides a comprehensive analysis of the factors governing the thermal stability of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, synthesizes its theoretical decomposition pathways, and presents detailed experimental protocols for its empirical evaluation. The primary decomposition mechanisms are identified as intermolecular silanol condensation to form siloxanes at moderate temperatures and higher-energy fragmentation involving the dihydropyran ring and Si-C bond cleavage at elevated temperatures.

Introduction to (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (CAS No. 304669-35-0) is an organosilicon compound characterized by a dimethylsilanol [-Si(CH₃)₂OH] group attached to a dihydropyran ring.[1] This structure imparts a dual reactivity: the silanol group can undergo condensation to form stable siloxane bonds (Si-O-Si), a cornerstone of silicone chemistry, while the dihydropyran ring offers pathways for various organic transformations.[2][3][4]

Key Physicochemical Properties:

-

Molecular Formula: C₇H₁₄O₂Si[1]

-

Molecular Weight: 158.27 g/mol [1]

-

Boiling Point: 54°C at 0.8 mmHg[1]

The thermal behavior of this molecule is not merely an academic curiosity. For drug development professionals, understanding its decomposition profile is essential for preventing degradation during synthesis, purification, and formulation. For materials scientists, this knowledge is fundamental to designing polymers with predictable performance at high temperatures.

Fundamental Principles of Thermal Decomposition

The thermal degradation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is governed by the inherent stability of its constituent parts: the silanol group and the dihydropyran ring.

The Silanol Condensation Pathway

The most common and energetically favorable decomposition route for silanols at low to moderate temperatures is self-condensation.[5][6] This reaction involves two silanol molecules eliminating one molecule of water to form a disiloxane, which contains a highly stable Si-O-Si linkage.[2]

2 R₃Si–OH → R₃Si–O–SiR₃ + H₂O

This process is an equilibrium reaction, but the removal of water at elevated temperatures drives it toward the formation of the siloxane polymer.[5][7] The kinetics of this condensation are highly dependent on factors such as steric hindrance around the silicon atom and the presence of acidic or basic catalysts.[5][8] Terminal silanol groups are often considered the initiation sites for the thermal degradation of siloxane-based materials.[9]

High-Temperature Fragmentation Pathways

As temperatures increase significantly, higher-energy bond dissociations become possible. For this molecule, two primary fragmentation pathways are anticipated:

-

Dihydropyran Ring Decomposition: The 3,4-dihydro-2H-pyran ring itself is subject to thermal decomposition.[10] While the specific mechanism for this substituted pyran is not documented, analogous structures undergo retro-hetero-Diels-Alder reactions or other concerted processes to yield volatile fragments.[10] The decomposition temperature for the parent 3,4-dihydro-2H-pyran is noted to be around 300°C, producing carbon monoxide (CO) and carbon dioxide (CO₂) as hazardous byproducts.[11]

-

Si-C and C-C Bond Cleavage: At even higher temperatures (typically >450-500°C), the energy becomes sufficient to cleave the strong Si-C and C-C bonds, leading to the complete fragmentation of the molecule.[12][13]

Postulated Thermal Decomposition Profile

Based on the fundamental principles, a multi-stage thermal decomposition profile for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol can be postulated. This logical relationship is visualized in the workflow below.

Sources

- 1. echemi.com [echemi.com]

- 2. Siloxane - Wikipedia [en.wikipedia.org]

- 3. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 7. gelest.com [gelest.com]

- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study[v1] | Preprints.org [preprints.org]

- 13. pubs.aip.org [pubs.aip.org]

Vinyl Silanols: Unlocking New Potential in Organic Synthesis and Beyond

An In-Depth Technical Guide

Abstract: Vinyl silanols are emerging as a highly versatile and powerful class of reagents in modern organic chemistry. Possessing the dual reactivity of a nucleophilic silanol and a functional vinyl group, they offer a unique platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of vinyl silanols. We delve into their pivotal role in palladium-catalyzed cross-coupling reactions, their utility as monomers in polymerization, and their function as key synthetic intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of these compounds to solve complex synthetic challenges.

The Vinyl Silanol: A Molecule of Dual Functionality

Vinyl silanols, characterized by a hydroxyl group directly attached to a silicon atom which is also bonded to a vinyl group (C=C), represent a unique subclass of organosilicon compounds. Unlike their more stable trialkyl or trialkoxy vinylsilane counterparts, the silanol moiety (-Si-OH) imparts distinct reactivity. It can be readily converted in situ to a highly reactive silanolate (-Si-O⁻) under basic conditions, which serves as the active nucleophilic species in a variety of transformations.[1] This feature, combined with the vinyl group's capacity for further functionalization, makes vinyl silanols exceptionally valuable synthetic tools.

Their rising prominence is largely due to their role as effective nucleophiles in palladium-catalyzed cross-coupling reactions, offering a milder, often fluoride-free alternative to traditional organometallic reagents.[2] This characteristic is particularly advantageous in the synthesis of complex, functional-group-rich molecules, a common requirement in pharmaceutical and materials science research.

Synthesis of Vinyl Silanols: Accessing the Key Precursors

The utility of any reagent is directly tied to its accessibility. Fortunately, vinyl silanols can be prepared through several reliable synthetic routes, typically involving the hydrolysis of a more stable vinylalkoxysilane precursor.

Hydrosilylation of Alkynes

One of the most atom-economical methods to generate the vinylsilane backbone is the hydrosilylation of terminal alkynes. This reaction, often catalyzed by platinum, ruthenium, or other transition metals, involves the addition of a hydrosilane (containing an Si-H bond) across the triple bond.[3][4] The choice of catalyst and silane is critical for controlling the regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer). Subsequent mild acidic or basic hydrolysis of the resulting vinylalkoxysilane cleanly affords the desired vinyl silanol.[5]

Silyl-Heck Reaction

A more recent and highly practical approach is the silyl-Heck reaction, which allows for the direct conversion of abundant alkene starting materials into vinyl silyl ethers or disiloxanes.[5][6] This palladium-catalyzed method demonstrates excellent functional group tolerance and provides products with complete regio- and geometric selectivity.[6] As with hydrosilylation, a final hydrolysis step is required to generate the active vinyl silanol.

Workflow: General Synthetic Pathways to Vinyl Silanols

The following diagram illustrates the primary methods for synthesizing vinyl silanols from common starting materials. The key step in both pathways is the final hydrolysis of the stable silane ether to the reactive silanol.

Caption: Key synthetic routes to vinyl silanols.

Core Application: Palladium-Catalyzed Cross-Coupling

The most significant application of vinyl silanols is in Hiyama-Denmark cross-coupling reactions. They serve as highly effective nucleophilic partners for coupling with aryl, heteroaryl, and vinyl halides or triflates to form styrenes and conjugated dienes.[1]

The Mechanistic Advantage

The reaction proceeds via a standard palladium catalytic cycle. The key step, transmetalation, involves the transfer of the vinyl group from the silicon atom to the palladium center. This is facilitated by the activation of the silanol with a base to form a hypercoordinate silicon species or a silanolate, which is significantly more nucleophilic than the neutral silanol.

A crucial advantage of using vinyl silanols is the ability to perform these couplings under fluoride-free conditions.[2] While fluoride ions are traditional activators for organosilanes, they can be harsh and incompatible with sensitive functional groups or silica-based equipment. The use of a simple base (e.g., NaOH, KOSiMe₃) to generate the reactive silanolate provides a much milder and more broadly applicable protocol.[1][7]

Diagram: Catalytic Cycle of Hiyama-Denmark Cross-Coupling

This diagram outlines the generally accepted mechanism for the cross-coupling of a vinyl silanol with an organic halide (R'-X).

Caption: The catalytic cycle of a vinyl silanol cross-coupling reaction.

Scope and Synthetic Utility

The reaction tolerates a wide range of functional groups on both the vinyl silanol and the electrophilic coupling partner. Good to excellent yields are obtained with electron-rich, electron-poor, and sterically hindered substrates.[1] This broad applicability makes it a powerful tool for late-stage functionalization in drug discovery programs and for the synthesis of complex materials. Recent advancements have even enabled the stereocontrolled synthesis of challenging tetrasubstituted alkenes using a Hiyama cross-coupling strategy.[7]

| Electrophile (Ar-X) | Vinyl Silanol Partner | Product | Yield (%) | Reference |

| 4-Iodoanisole | (E)-Dimethyl(styryl)silanol | (E)-4-Methoxystilbene | 92 | [1] |

| 1-Bromonaphthalene | Dimethyl(vinyl)silanol | 1-Vinylnaphthalene | 85 | [1] |

| 4-Bromoacetophenone | (E)-Dimethyl(prop-1-en-1-yl)silanol | (E)-1-(4-acetylphenyl)prop-1-ene | 88 | [7] |

| Methyl 4-iodobenzoate | (Z)-Dimethyl(styryl)silanol | (Z)-Methyl 4-styrylbenzoate | 78 | [7] |

| Table 1: Representative examples of Hiyama-Denmark cross-coupling reactions using vinyl silanols. |

Experimental Protocol: Synthesis of (E)-4-Methoxystilbene

The following protocol is a representative example of a fluoride-free Hiyama-Denmark cross-coupling reaction.

Materials:

-

(E)-Dimethyl(styryl)silanol (1.0 mmol, 1.0 eq)

-

4-Iodoanisole (1.1 mmol, 1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (triphenylphosphine ligand, 0.04 mmol, 4 mol%)

-

Potassium trimethylsilanolate (KOSiMe₃, 2.0 mmol, 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF), 5 mL

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, SPhos, and 4-iodoanisole.

-

Add the anhydrous THF and stir for 10 minutes at room temperature to allow for pre-catalyst formation.

-

Add the (E)-dimethyl(styryl)silanol, followed by the KOSiMe₃ base.

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (E)-4-methoxystilbene.

Causality: The choice of SPhos as a ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination, especially with sterically demanding substrates.[7] KOSiMe₃ is used as a strong, non-nucleophilic base to efficiently generate the reactive silanolate without competing side reactions.[7]

Vinyl Silanols in Polymer Chemistry

The vinyl group in vinyl silanols makes them suitable monomers for polymerization. The silanol functionality provides a handle for creating materials with unique properties.

-

Adhesion Promotion and Crosslinking: Vinyl silanes and their silanol derivatives are widely used as coupling agents and crosslinkers.[8][9][10] They can be grafted onto polymer backbones, such as polyethylene, and subsequently crosslinked through moisture-induced condensation of the silanol groups, forming durable Si-O-Si linkages.[9][10] This enhances the mechanical strength, thermal stability, and water resistance of the final material.[9]

-

Sila-Cyclic Olefin Polymers: Anionic stitching polymerization of monomers containing both styryl and vinylsilane functionalities can produce novel silicon-containing polymers.[11] These materials possess fused sila-bicyclic structures in their main chain, leading to high thermal stability and optical transparency.[11]

Applications in Drug Development and Advanced Materials

While direct applications of vinyl silanols as active pharmaceutical ingredients are not widespread, their importance in drug development lies in their role as versatile synthetic intermediates. The stereospecificity and functional group tolerance of vinyl silanol cross-coupling reactions are highly valuable for constructing the complex carbon skeletons of potential drug candidates.[12][13]

Furthermore, the principles of vinyl silane chemistry are central to creating advanced biomedical materials. Vinyl-terminated silicone fluids, which are closely related precursors, are being used in innovative 3D-printing techniques to create customized scaffolds for controlled drug release.[14] The reactive vinyl groups allow for precise control over the cross-linking density of the silicone matrix, which in turn dictates the diffusion and release kinetics of an embedded drug.[14] This technology is being explored for applications ranging from intravaginal antibiotic delivery to tissue engineering scaffolds.[14]

Conclusion and Future Outlook

Vinyl silanols have transitioned from chemical curiosities to indispensable tools in organic synthesis. Their predictable reactivity, operational simplicity, and mild activation conditions have established them as premier reagents for carbon-carbon bond formation, particularly in the synthesis of styrenes and conjugated dienes. The continuous development of new catalysts and reaction conditions is further expanding their synthetic utility.[7] As the demand for more efficient and sustainable chemical processes grows, the unique attributes of vinyl silanols will undoubtedly secure their place in the synthetic chemist's toolbox, driving innovation in fields from medicinal chemistry to materials science.

References

-

Gelest, Inc. (n.d.). Cross-Coupling Reactions, Continued. Gelest Technical Library. Retrieved from [Link]

-

Nowicki, M., et al. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. International Journal of Molecular Sciences. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]

-

Martin, S. E. S., & Watson, D. A. (2013). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Journal of the American Chemical Society, 135(36), 13330–13333. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vinylsiloxane synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of vinyl silanols/disiloxanes using CF3CO2H. Retrieved from [Link]

-

Lau, P. W.-K. (1979). Reactions of vinylsilanes and allylsilanes. McGill University eScholarship. Retrieved from [Link]

-

Jessica Chemicals. (2023). What are the classes of vinyl silanes. Retrieved from [Link]

-

McAtee, J. R., et al. (2014). Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. Angewandte Chemie International Edition, 53(26), 6685-6689. Available at: [Link]

-

Hasani, M., et al. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Molecules, 23(6), 1430. Available at: [Link]

-

ResearchGate. (n.d.). Cross‐coupling of vinyl(trimethyl)silanes. Retrieved from [Link]

-

ChemTube3D. (n.d.). Vinyl silanes offer a regio- and stereoselective route to alkenes. Retrieved from [Link]

-

SiSiB SILICONES. (n.d.). Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. Retrieved from [Link]

-

ChemTube3D. (n.d.). Vinyl silanes offer a regio- and stereoselective route to alkenes – Z vinyl silane. Retrieved from [Link]

-

Silico. (n.d.). Vinyl Silanes for Crosslinking and Adhesion Promotion. Retrieved from [Link]

-

ResearchGate. (n.d.). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Retrieved from [Link]

-

Oshima, K. (n.d.). Vinylsilanes have been widely recognized as intermediates for many applications. Science of Synthesis. Retrieved from [Link]

-

Anderson, J. C., & Munday, R. H. (2011). Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications. Organic & Biomolecular Chemistry, 9(5), 1441-1449. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry of Vinyl Silanes: Properties and Manufacturing Insights. Retrieved from [Link]

-

Fleming, I., & Au-Yeung, B.-W. (1995). Vinylsilane- and alkynylsilane-terminated cyclization reactions. Chemical Reviews, 95(1), 13-44. Retrieved from [Link]

-

Nakao, Y., et al. (2012). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. Chemical Communications, 48(38), 4582-4584. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of silane(s) and silanols. Retrieved from [Link]

-

Hiyama, T., & Shirakawa, E. (2012). Synthesis of Vinylsilanes. Synthesis, 44(7), 983-1010. Retrieved from [Link]

-

Martin, S. E. S., & Watson, D. A. (2012). Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. Angewandte Chemie International Edition, 51(15), 3663-3667. Available at: [Link]

-

Dutkiewicz, M., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. Organometallics, 39(11), 2151-2162. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross‐coupling reactions of vinyl silanes. Retrieved from [Link]

-

Coherent Market Insights. (n.d.). What is Vinyl Silane Polymer - Properties & Specifications. Retrieved from [Link]

-

AB Specialty Silicones. (n.d.). Vinyl silicone polymers and resins for industrial applications. Retrieved from [Link]

-

SiVance. (n.d.). Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations. Retrieved from [Link]

-

European Patent Office. (1998). Polymerization of vinyl monomers from silanes and siloxanes. EP 0857727 A2. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Vinyl-Functional Silicones. Gelest Technical Library. Retrieved from [Link]

-

Iurciuc-Tincu, C.-E., et al. (2020). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Pharmaceutics, 12(11), 1097. Available at: [Link]

-

ResearchGate. (n.d.). Poly(vinyl alcohol) hydrogels as hydrophilic matrices for the release of lipophilic drugs loaded in PLGA nanoparticles. Retrieved from [Link]

-

MDPI. (2024). Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. Retrieved from [Link]

-

Jamróz, W., et al. (2023). Polyvinyl Alcohol, a Versatile Excipient for Pharmaceutical 3D Printing. Pharmaceutics, 15(7), 1851. Available at: [Link]